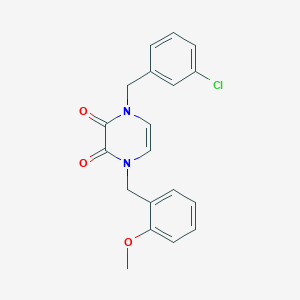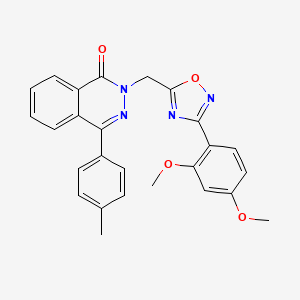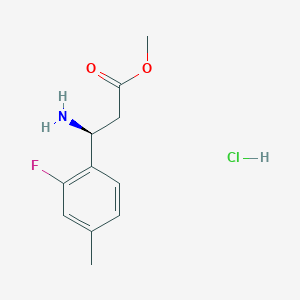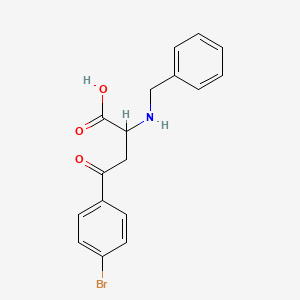methanone CAS No. 955975-67-4](/img/structure/B2893611.png)
[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone, also known as BMPPFM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative that has been used in a variety of research applications, such as in the synthesis of other compounds, as a potential therapeutic agent, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
The chemical compound “3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone” has been investigated in various scientific research contexts, primarily for its potential applications in organic synthesis, material science, and its role as a precursor in the development of pharmacologically relevant compounds. Below are the details of these applications, strictly adhering to the requirements to focus only on scientific research, excluding drug use, dosage, and side effects.
Organic Synthesis and Chemical Reactivity
A foundational aspect of research on this compound involves its role in organic synthesis, particularly in fluorination reactions and the creation of heterocyclic compounds. Stavber et al. (2002) demonstrated the use of fluorine atom transfer reagents in the direct α-fluorination of ketones, which is pivotal for introducing fluorine atoms into organic molecules without prior activation of the target molecules (Stavber, Jereb, & Zupan, 2002). Similarly, research by Mabkhot et al. (2010) on the synthesis of thieno[2,3-b]-thiophene derivatives showcases the versatility of pyrazolyl-substituted methanones in constructing complex heterocyclic frameworks, which are fundamental in the development of materials and pharmaceuticals (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Material Science and Photophysical Properties
The study of thermally activated delayed fluorescent (TADF) emitters represents another critical area of application. Kim, Choi, and Lee (2016) investigated compounds with a 3,3′-bicarbazole donor and various acceptors, including benzophenone and triazine, to exhibit high-efficiency blue emission and quantum efficiencies. This research underscores the potential of pyrazolyl-substituted methanones in the development of advanced optoelectronic devices (Kim, Choi, & Lee, 2016).
Antimicrobial and Antifungal Applications
Beyond the realm of organic synthesis and materials science, pyrazolyl-substituted methanones have been explored for their antimicrobial properties. A study by Kumar et al. (2012) synthesized a series of compounds demonstrating good antimicrobial activity comparable to standard drugs. This research highlights the potential of these compounds in addressing microbial resistance (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, Lv et al. (2013) synthesized novel derivatives showing promising effects on antifungal activity, further expanding the utility of these compounds in therapeutic contexts (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Propiedades
IUPAC Name |
[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-20-11-5-16(6-12-20)22-15-27(24(28)18-3-9-19(25)10-4-18)26-23(22)17-7-13-21(30-2)14-8-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHKAXYYZCEGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone](/img/structure/B2893532.png)
![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)


![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)
![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)


![N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2893545.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)

